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Compound of Interest

Compound Name: Strontium isopropoxide

Cat. No.: B1588740

Welcome to the technical support center for the optimization of Atomic Layer Deposition (ALD)
of strontium-based thin films using strontium isopropoxide (Sr(O-i-Pr)2). This resource
provides troubleshooting guides and frequently asked questions (FAQSs) to assist researchers,
scientists, and drug development professionals in their experimental work. Please note that
while specific experimental data for strontium isopropoxide in ALD is limited in publicly
available literature, the guidance provided here is based on general ALD principles and data
from similar strontium precursors.

Frequently Asked Questions (FAQS)

Q1: What is the optimal deposition temperature window for strontium isopropoxide in ALD?

Al: The ideal ALD temperature window for a precursor is the range where the growth per cycle
(GPC) is constant and self-limiting. Below this window, the precursor may condense on the
substrate, leading to higher, non-uniform growth rates. Above this window, the precursor can
thermally decompose, also resulting in uncontrolled, CVD-like growth.

While specific TGA/DSC data for strontium isopropoxide is not readily available in the
literature, we can infer a potential temperature window by looking at similar strontium
precursors. For instance, strontium bis(tri-isopropylcyclopentadienyl) (Sr(iPr3Cp)z) has been
used for SrO ALD in a temperature range of 150-350°C. It is crucial to experimentally
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determine the ALD window for strontium isopropoxide by systematically varying the
deposition temperature and measuring the GPC.

Q2: What are the expected thermal decomposition products of strontium isopropoxide?

A2: Based on safety data sheets, the thermal decomposition of strontium isopropoxide is
expected to yield strontium oxide (SrO), carbon monoxide (CO), and carbon dioxide (COz2).[1]
The presence of carbon-containing byproducts underscores the importance of operating within
the ALD window to minimize film contamination.

Q3: How does the choice of oxygen source (e.g., H20, Os) affect the deposition process?

A3: The oxygen source plays a critical role in the surface reactions during ALD. For many
metal-organic precursors, water (H20) is a common and effective oxygen source. Ozone (O3) is
a stronger oxidant and can sometimes lead to higher growth rates or different film properties.
For other strontium precursors, it has been shown that the choice of oxidant can significantly
impact the GPC. The reactivity of strontium isopropoxide with different oxygen sources
should be experimentally evaluated to optimize the process.

Q4: My growth rate is too low. What are the possible causes and solutions?
A4: A low growth rate can be due to several factors:

« Insufficient Precursor Dose: The pulse time for the strontium isopropoxide may be too
short to fully saturate the substrate surface. Increase the pulse time and observe if the GPC
increases and then plateaus.

o Low Precursor Vapor Pressure: Strontium isopropoxide is a solid powder, which can have
a low vapor pressure. Ensure the precursor bubbler is heated to a sufficiently high and stable
temperature to generate adequate vapor pressure for delivery to the reactor. Be cautious not
to exceed the precursor's decomposition temperature.

e Incomplete Surface Reactions: The co-reactant (e.g., water) dose may be insufficient to fully
react with the adsorbed precursor. Increase the co-reactant pulse time.

o Short Purge Times: If the purge times are too short, reactants can mix in the gas phase,
leading to parasitic CVD reactions and depleting the reactants available for surface
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reactions. Ensure purge times are long enough to completely remove the excess precursor
and byproducts.

Q5: I am observing non-uniform film growth. What could be the issue?
A5: Non-uniformity can arise from:

o Temperature Gradients: Ensure the substrate heater provides a uniform temperature across
the entire substrate.

o Flow Dynamics: The gas flow pattern in the reactor can lead to non-uniform precursor
distribution. Optimize the carrier gas flow rate.

o Precursor Condensation: If the deposition temperature is too low, the precursor may
condense on cooler parts of the substrate, leading to thicker films in those areas.

o Precursor Decomposition: Conversely, if the temperature is too high, gas-phase
decomposition can lead to non-uniform deposition.

Troubleshooting Guide

This guide addresses common issues encountered during the ALD of strontium-based films
using strontium isopropoxide.
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Issue

Potential Cause

Recommended Action

High Growth Rate (>

theoretical monolayer)

1. Deposition temperature is
below the ALD window
(condensation). 2. Precursor is
decomposing (temperature is
above the ALD window). 3.
Insufficient purge times leading

to CVD-like reactions.

1. Increase the deposition
temperature systematically. 2.
Decrease the deposition
temperature. 3. Increase the
purge times after both
precursor and co-reactant

pulses.

Low Growth Rate

1. Insufficient precursor pulse
time. 2. Low precursor bubbler
temperature (low vapor
pressure). 3. Insufficient co-

reactant pulse time.

1. Perform a saturation curve
experiment by increasing the
precursor pulse time. 2.
Increase the bubbler
temperature in small
increments. 3. Increase the co-

reactant pulse time.

Film Contamination (e.g.,
Carbon)

1. Precursor decomposition at
high temperatures. 2.
Incomplete reactions leaving

behind ligands.

1. Lower the deposition
temperature. 2. Ensure
sufficient co-reactant exposure
and consider using a more
reactive oxygen source like

ozone.

Poor Film Adhesion

1. Substrate surface is not
properly prepared or cleaned.
2. Incompatible substrate

surface chemistry.

1. Implement a thorough pre-
deposition cleaning procedure
for the substrate. 2. Consider a
surface treatment or the
deposition of a thin adhesion

layer.
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1. Ensure the bubbler

1. Fluctuations in precursor temperature controller is
bubbler temperature. 2. stable. 2. Verify the stability of
Inconsistent Results Between Inconsistent chamber all process parameters before
Runs conditions (base pressure, starting a deposition. 3. Store
temperature). 3. Precursor the precursor under an inert
degradation over time. atmosphere and at the

recommended temperature.

Experimental Protocols
Protocol 1: Determination of the ALD Temperature
Window

e Substrate Preparation: Use silicon wafers with a native oxide layer as substrates. Clean the
substrates using a standard RCA cleaning procedure or a piranha etch followed by a
deionized water rinse and nitrogen drying.

o Precursor and Co-reactant: Load strontium isopropoxide into a heated bubbler. Use
deionized water as the oxygen source.

e |nitial ALD Parameters:

[e]

Precursor Bubbler Temperature: Start with a conservative temperature (e.g., 150°C) and
gradually increase as needed to achieve sufficient vapor pressure.

[e]

Deposition Temperature Range: 150°C to 350°C, in increments of 25°C.

Pulse Times: Start with relatively long pulse times to ensure saturation (e.g., Sr(O-i-Pr)2

o

pulse: 2.0 s, H20 pulse: 1.0 s).

o

Purge Times: Use long purge times to prevent CVD reactions (e.g., 10 s after each pulse).

[¢]

Number of Cycles: Deposit a fixed number of cycles (e.g., 200) for each temperature.

e Procedure:
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o For each deposition temperature, run the ALD process with the defined parameters.
o After deposition, measure the film thickness using an ellipsometer.

o Calculate the GPC (Growth per Cycle) by dividing the film thickness by the number of
cycles.

o Data Analysis:
o Plot the GPC as a function of the deposition temperature.

o The ALD window is the temperature range where the GPC is relatively constant.

Protocol 2: Precursor Saturation Curve

o Set Deposition Temperature: Choose a temperature within the determined ALD window.

o Fix Other Parameters: Keep the co-reactant pulse time, and all purge times constant and
sufficiently long.

e Vary Precursor Pulse Time: Run a series of depositions, varying the strontium
isopropoxide pulse time (e.g., from 0.1 sto 5.0 s).

e Measure GPC: For each pulse time, measure the film thickness and calculate the GPC.
» Data Analysis:
o Plot the GPC as a function of the precursor pulse time.

o The saturation point is where the GPC no longer increases with increasing pulse time. The
optimal pulse time should be slightly longer than this saturation point.

» Repeat for Co-reactant: Repeat the process, keeping the optimized precursor pulse time
fixed and varying the co-reactant pulse time to determine its saturation point.

Visualizations
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Caption: A diagram illustrating the four sequential steps of a typical ALD cycle for strontium

oxide deposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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